molecular formula C23H15ClN2 B13693070 2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole

2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole

Cat. No.: B13693070
M. Wt: 354.8 g/mol
InChI Key: PVHRONDKQLSTSE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the imidazole ring, which is fused with a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 1-phenyl-1H-naphtho[1,2-d]imidazole-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of microwave irradiation has been explored to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1H-imidazole
  • 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole
  • 1-Phenyl-1H-imidazole

Uniqueness

2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole is unique due to its fused naphthalene ring system, which imparts distinct electronic and steric properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C23H15ClN2

Molecular Weight

354.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenylbenzo[e]benzimidazole

InChI

InChI=1S/C23H15ClN2/c24-18-13-10-17(11-14-18)23-25-21-15-12-16-6-4-5-9-20(16)22(21)26(23)19-7-2-1-3-8-19/h1-15H

InChI Key

PVHRONDKQLSTSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Cl

Origin of Product

United States

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